Cas no 400078-72-0 (6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid)

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(1H-1,3-Benzodiazol-1-yl)pyridine-3-carboxylic Acid
- 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid
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6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM472923-250mg |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95%+ | 250mg |
$279 | 2023-01-10 | |
Enamine | EN300-123994-50mg |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95.0% | 50mg |
$101.0 | 2023-10-02 | |
Aaron | AR01A4NA-5g |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95% | 5g |
$2129.00 | 2023-12-14 | |
Enamine | EN300-123994-1000mg |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95.0% | 1000mg |
$528.0 | 2023-10-02 | |
Enamine | EN300-123994-500mg |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95.0% | 500mg |
$407.0 | 2023-10-02 | |
Enamine | EN300-123994-10000mg |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95.0% | 10000mg |
$2269.0 | 2023-10-02 | |
1PlusChem | 1P01A4EY-50mg |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95% | 50mg |
$182.00 | 2024-05-03 | |
A2B Chem LLC | AV51098-250mg |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95% | 250mg |
$263.00 | 2023-12-30 | |
1PlusChem | 1P01A4EY-100mg |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95% | 100mg |
$243.00 | 2024-05-03 | |
1PlusChem | 1P01A4EY-2.5g |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid |
400078-72-0 | 95% | 2.5g |
$1340.00 | 2024-05-03 |
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acidに関する追加情報
6-(1H-1,3-Benzodiazol-1-yl)pyridine-3-carboxylic Acid: A Comprehensive Overview
6-(1H-1,3-Benzodiazol-1-yl)pyridine-3-carboxylic acid (CAS No. 400078-72-0) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its benzodiazole and pyridine carboxylic acid moieties, exhibits a diverse range of biological and chemical properties. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its potential applications.
The benzodiazole ring system is a key structural feature of this compound, contributing to its aromaticity and electronic properties. The pyridine carboxylic acid group adds functional diversity, enabling interactions with various biological targets. These attributes make 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid a promising candidate for drug discovery and material synthesis.
Recent studies have focused on the synthesis of this compound using environmentally friendly methods. Researchers have employed catalytic cross-coupling reactions to construct the benzodiazole-pyridine linkage efficiently. These methods not only improve yield but also reduce the environmental footprint of the synthesis process. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in achieving high selectivity and reactivity.
In terms of biological activity, 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid has shown potential as an anti-inflammatory agent. Preclinical studies indicate that it inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate reactive oxygen species (ROS) levels suggests applications in oxidative stress-related diseases.
The compound's electronic properties have also been explored for applications in optoelectronics. Its conjugated π-system enables efficient charge transport, making it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent computational studies using density functional theory (DFT) have provided insights into its electronic structure and excited-state dynamics.
Another area of interest is its role as a building block for supramolecular assemblies. The combination of hydrogen bonding from the carboxylic acid group and π–π interactions from the aromatic rings allows for self-assembling structures with potential applications in nanotechnology.
In conclusion, 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid represents a versatile molecule with multifaceted applications across various scientific domains. Ongoing research continues to uncover new aspects of its chemistry and biology, underscoring its importance as a valuable compound for future innovations.
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